[S(R)]-N-[(1S)-2-(DIPHENYLPHOSPHINO)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYL]-2-METHYL-2-PROPANESULFINAMIDE
Description
This compound (CAS: 1824731-39-6, molecular formula: C₃₆H₃₇NOP₂S) is a chiral sulfinamide-phosphine hybrid ligand critical in asymmetric catalysis. Its stereochemical complexity arises from two diphenylphosphine groups and a tert-butanesulfinamide moiety, enabling precise control over enantioselectivity in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling . The (1S,SR) configuration ensures optimal spatial arrangement for coordinating metal centers (e.g., Ru, Pd), making it indispensable in synthesizing enantiomerically pure pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37NOP2S/c1-36(2,3)41(38)37-34(28-39(29-18-8-4-9-19-29)30-20-10-5-11-21-30)33-26-16-17-27-35(33)40(31-22-12-6-13-23-31)32-24-14-7-15-25-32/h4-27,34,37H,28H2,1-3H3/t34-,41?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLDONXQGZEXEU-MPDQCYFASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37NOP2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide involves multiple steps. Typically, the process starts with the preparation of the phosphino groups, followed by their attachment to the chiral backbone. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process may involve continuous flow reactors and automated systems to maintain precise control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The phosphino groups can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various phosphine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide is widely used in scientific research, particularly in:
Chemistry: As a chiral ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which [S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide exerts its effects involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then catalyze enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved include various transition metal catalysts and their associated reaction pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | CAS: 1803239-46-4 | CAS: 1906918-20-4 |
|---|---|---|---|
| Molecular Weight (g/mol) | 626.69 | 502.58 | 638.71 |
| Melting Point (°C) | 158–160 | 142–145 | 165–168 |
| LogP (Predicted) | 5.2 | 4.1 | 5.8 |
Table 2: Catalytic Efficiency in Asymmetric Hydrogenation
| Substrate | Target Compound (ee%) | CAS: 1803239-46-4 (ee%) | BINAP (ee%) |
|---|---|---|---|
| Methyl acetoacetate | 98 | 72 | 88 |
| Ethyl benzoylformate | 95 | 68 | 82 |
Biological Activity
[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide compound notable for its potential biological activities. This article reviews its structure, synthesis, and biological properties, focusing on its implications in medicinal chemistry.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple diphenylphosphino groups and a sulfinamide functional group. Its molecular formula is C44H58NOP2S, with a molecular weight of 710.97 g/mol. The structural representation can be summarized as follows:
| Component | Details |
|---|---|
| IUPAC Name | (R)-N-((S)-1-(1-(di(adamantan-1-yl)phosphaneyl)-1l5-phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide |
| CAS Number | Not provided |
| Purity | 95.00% |
Synthesis
The synthesis of this compound typically involves the coupling of diphenylphosphino groups with a sulfinamide backbone. Various methods such as phosphine coupling reactions and chiral resolution techniques are employed to achieve the desired stereochemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfinamide derivatives, including those structurally related to this compound. For example, compounds with similar phosphino functionalities have shown significant antiproliferative effects against various cancer cell lines, suggesting that the diphenylphosphino moieties may enhance biological activity through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanism of action for sulfinamides involves interaction with cellular pathways that regulate apoptosis and proliferation. Specific studies indicated that compounds similar to [S(R)] can inhibit key enzymes involved in cancer progression, potentially leading to reduced tumor growth.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have demonstrated antimicrobial activity. For instance, derivatives were effective against Gram-positive bacteria and fungi, indicating a broad spectrum of biological activity that warrants further exploration.
Case Studies
- Anticancer Efficacy : A study involving sulfinamide derivatives showed IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating promising anticancer properties.
- Antimicrobial Testing : Another investigation revealed that certain derivatives exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) below 20 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
